Isobutyl Chlorosulfite

Description

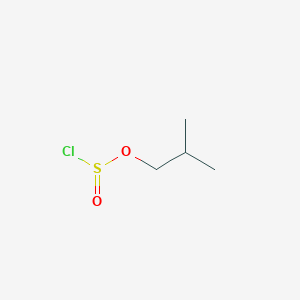

Structure

2D Structure

Properties

Molecular Formula |

C4H9ClO2S |

|---|---|

Molecular Weight |

156.63 g/mol |

IUPAC Name |

1-chlorosulfinyloxy-2-methylpropane |

InChI |

InChI=1S/C4H9ClO2S/c1-4(2)3-7-8(5)6/h4H,3H2,1-2H3 |

InChI Key |

UXNGQLHHMONQAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COS(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Isobutyl Chlorosulfite and Analogous Alkyl Chlorosulfites

Direct Esterification of Thionyl Chloride with Alcohols

The formation of an alkyl chlorosulfite, such as isobutyl chlorosulfite, occurs through the direct esterification of an alcohol with thionyl chloride (SOCl₂). rsc.org In this initial step, the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. rsc.org This reaction leads to the formation of an alkyl chlorosulfite intermediate (ROSOCl) and liberates hydrogen chloride (HCl). masterorganicchemistry.comstackexchange.com This intermediate is often reactive and can be isolated or used in situ for subsequent reactions, typically the formation of an alkyl chloride. masterorganicchemistry.com

The conversion of alcohols to alkyl chlorides using thionyl chloride is a widely used method, in part because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final alkyl chloride product. libretexts.orgstackexchange.comdoubtnut.com The reaction is generally applicable to primary and secondary alcohols. yufenggp.com

A typical laboratory procedure for the synthesis of isobutyl chloride from isobutyl alcohol using thionyl chloride involves the slow, dropwise addition of thionyl chloride to a mixture of isobutyl alcohol and pyridine (B92270). prepchem.com The reaction is often performed in a flask fitted with a dropping funnel and a condenser to manage the reaction rate and contain the volatile components. prepchem.com As the thionyl chloride is added, a solid may form, which then redissolves as the reaction proceeds. prepchem.com Refluxing the mixture helps to drive the reaction to completion. prepchem.com

The stoichiometry of the reactants is a critical factor. An excess of thionyl chloride is sometimes used to ensure the complete conversion of the alcohol. prepchem.com The table below outlines a typical set of reactants and their quantities for a laboratory-scale synthesis that proceeds via an this compound intermediate.

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Amount (g) | Volume (ml) | Moles |

| Isobutyl Alcohol | C₄H₁₀O | 74.12 | 37 | 46 | 0.50 |

| Pyridine | C₅H₅N | 79.10 | 40 | 41 | 0.51 |

| Thionyl Chloride | SOCl₂ | 118.97 | 119 | 73 | 1.00 |

| Data derived from a representative experimental procedure. prepchem.com |

The presence of a base, most commonly pyridine, significantly alters the reaction mechanism for the conversion of the alkyl chlorosulfite intermediate to the final alkyl chloride product. rsc.orgmasterorganicchemistry.com

In the absence of pyridine , the reaction often proceeds through an S_N_i (internal nucleophilic substitution) mechanism. masterorganicchemistry.comstackexchange.com In this pathway, the alkyl chlorosulfite intermediate decomposes in a way that the chloride ion attacks the carbon atom from the same face as the leaving group, leading to retention of stereochemical configuration. masterorganicchemistry.com

In the presence of pyridine , the reaction pathway shifts to an S_N_2 (bimolecular nucleophilic substitution) mechanism. rsc.orgmasterorganicchemistry.com Pyridine, acting as a base, neutralizes the HCl produced during the initial esterification. quora.com More importantly, pyridine can react with the alkyl chlorosulfite (ROSOCl) to form a charged intermediate, ROSONC₅H₅⁺. masterorganicchemistry.com The chloride ion (Cl⁻), freed during this process, then acts as a nucleophile, attacking the carbon atom from the backside of the leaving group. masterorganicchemistry.com This backside attack results in an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.comnih.gov The use of pyridine or other tertiary amines is sometimes referred to as the Darzens halogenation. rsc.org

General Procedures for Alkoxychlorosulfite Preparation

The preparation of alkyl chlorosulfites is the foundational step in the broader synthesis of alkyl chlorides from alcohols using thionyl chloride. libretexts.org The general procedure involves the reaction of the alcohol with thionyl chloride, often in a suitable solvent or neat if thionyl chloride itself serves as the solvent. rsc.org

This is then typically followed by the conversion to the alkyl chloride: R-OSOCl → R-Cl + SO₂ masterorganicchemistry.com

The choice of primary or secondary alcohols is preferred for this reaction, as tertiary alcohols may undergo elimination reactions under the acidic conditions generated. libretexts.orgyufenggp.com The procedure is favored over using concentrated hydrohalic acids because it operates under milder conditions and is less prone to causing carbocation rearrangements. libretexts.org

After the reaction, the crude alkyl chloride product is typically isolated from the reaction mixture. In a procedure involving pyridine, an upper layer containing the alkyl chloride can be separated from a lower pyridine layer. prepchem.com The product layer is then washed sequentially with water, a dilute base solution (like 5% sodium hydroxide) to remove any remaining acid, and again with water. prepchem.com Finally, the product is dried using an anhydrous drying agent, such as calcium chloride, before purification by distillation. prepchem.com

Advancements in Preparative Techniques for Enhanced Purity and Yield

While the use of thionyl chloride is a well-established and effective method, research continues to explore ways to improve the synthesis of alkyl halides from alcohols, focusing on greener processes and enhanced efficiency. rsc.org

One area of advancement involves the use of alternative solvent systems. For instance, ionic liquids, such as methylimidazolium chloride, have been investigated as solvents for the chlorination of alcohols. rsc.org In such systems, the ionic liquid can enhance the nucleophilicity of the chloride ion, allowing for the use of HCl as the chlorinating agent instead of thionyl chloride. This approach can be advantageous as it avoids the production of SO₂ and can facilitate the reaction under different conditions. rsc.org

Another approach to achieving high stereoselectivity involves the use of different reagent systems. For example, a method using triphosgene (B27547) and pyridine has been developed for the stereoselective chlorination of alcohols. This reaction proceeds through a different intermediate (a pyridinium (B92312) carbamate) but also results in an inversion of stereochemistry, providing a complementary strategy for synthesizing specific stereoisomers of alkyl chlorides. nih.gov These advanced methods aim to provide cleaner reactions, higher yields, and greater control over the stereochemical outcome, which is particularly important in the synthesis of complex molecules like pharmaceuticals. nih.gov

Elucidation of Reaction Mechanisms in Transformations Involving Alkyl Chlorosulfites

Internal Nucleophilic Substitution (SNi) Pathways in Alkyl Halide Formation

The SNi (Substitution Nucleophilic internal) mechanism is a distinctive pathway in nucleophilic aliphatic substitution reactions, first labeled by Cowdrey and coworkers in 1937. wikipedia.org A key characteristic of the SNi reaction is the retention of stereochemical configuration at the reaction center. wikipedia.orgyoutube.com This is prominently observed in the reaction of alcohols with thionyl chloride, where an alcohol is first converted to an alkyl chlorosulfite (ROSOCl). masterorganicchemistry.comlibretexts.org This intermediate then decomposes to the corresponding alkyl chloride. masterorganicchemistry.com

Mechanistic Studies on Primary and Secondary Alkyl Chlorosulfites

The decomposition of primary and secondary alkyl chlorosulfites, such as isobutyl chlorosulfite, has been a focal point of mechanistic investigations. These studies have shed light on the intricate steps involved in the formation of alkyl halides.

Recent computational studies have proposed a new mechanism for the SNi reaction that deviates from the classical intimate ion pair model. researchgate.net For primary and secondary alkyl chlorosulfites, this new mechanism suggests a concerted process involving a 6-center syn-rearrangement transition structure. researchgate.netresearchgate.net In this model, the alkyl chlorosulfite undergoes a rearrangement to produce an olefin, hydrogen chloride (HCl), and sulfur dioxide (SO₂) simultaneously through a single transition state. researchgate.net This molecular complex then proceeds to the final product. The subsequent syn-addition of HCl to the olefin results in the formation of the alkyl chloride with the observed retention of configuration. researchgate.netresearchgate.net This proposed pathway provides a more comprehensive explanation for some experimental observations that were not fully accounted for by previous mechanistic models.

A significant experimental observation in the decomposition of alkyl chlorosulfites is the formation of olefinic byproducts alongside the expected alkyl chloride. researchgate.net Kinetic and stereochemical studies on the decomposition of secondary alkyl chlorosulfites, such as 2-butyl, 2-pentyl, and 2-octyl chlorosulfites, in dioxane have shown that these reactions are first-order and yield both olefin and alkyl chloride as the main products. researchgate.net The presence of these olefins is a key piece of evidence supporting the newly proposed 6-center syn-rearrangement mechanism, which explicitly involves the formation of an olefin as an intermediate. researchgate.net

The classical explanation for the retention of configuration in SNi reactions involves the formation of an "intimate ion pair". wikipedia.orgmasterorganicchemistry.comwikipedia.org In this mechanism, the alkyl chlorosulfite first forms an intimate ion pair upon the departure of the chlorosulfite group. dalalinstitute.comlscollege.ac.in This ion pair consists of a carbocation and the chlorosulfite anion held in close proximity within a solvent cage. masterorganicchemistry.com The chloride ion is then delivered from the front face of the carbocation, leading to the formation of the alkyl chloride with retention of stereochemistry. masterorganicchemistry.comwikipedia.org This is distinct from an SN1 reaction, where a fully dissociated carbocation would lead to racemization. wikipedia.orglscollege.ac.in The concept of the intimate ion pair, introduced by Saul Winstein, is crucial for explaining why the nucleophile attacks from the same side as the leaving group departed. wikipedia.org

Mechanistic Variations for Tertiary Alkyl Chlorosulfites Involving Contact Ion Pairs

The mechanism for the decomposition of tertiary alkyl chlorosulfites presents some variations. Due to the increased stability of tertiary carbocations, the reaction pathway is thought to involve the formation of contact ion pairs. researchgate.netresearchgate.net Computational and experimental studies suggest that tertiary chlorosulfites preferentially ionize to form a carbenium ion and a chlorosulfinyl anion (OSOCl⁻). researchgate.net This is in contrast to primary alkyl chlorosulfites, which are proposed to ionize to a sulfinyl cation (ROSO⁺) and a chloride ion (Cl⁻). researchgate.net This variation in the nature of the ion pair intermediate is a key factor in the differing reactivity and product distributions observed for tertiary substrates. While primary and secondary alcohols reacting with SOCl₂ generally favor the SNi or SN2 pathway, tertiary alcohols are more prone to elimination reactions. masterorganicchemistry.com

Influence of Solvent Environment on SNi Mechanistic Divergence

The addition of a base like pyridine (B92270) dramatically alters the reaction course, leading to inversion of stereochemistry. wikipedia.orgmasterorganicchemistry.com Pyridine reacts with the intermediate alkyl chlorosulfite to form a pyridinium (B92312) salt. masterorganicchemistry.comlibretexts.org The liberated chloride ion is now free to act as an external nucleophile, attacking the carbon center from the rear in a standard SN2 fashion, resulting in inversion of configuration. wikipedia.orgmasterorganicchemistry.com This demonstrates the mechanistic divergence possible based on the solvent and additives present. Polar protic solvents are known to stabilize carbocation intermediates, which can favor SN1-type reactions, while polar aprotic solvents tend to favor SN2 pathways. libretexts.orgquora.com The rate of decomposition of the alkyl chlorosulfite intermediate increases with the polarity of the solvent, as it facilitates the formation of the ion pair. youtube.com

External Nucleophilic Substitution (SN2) Mechanisms and Stereochemical Inversion

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center.

The stereochemical course of the reaction of an alcohol with thionyl chloride can be steered towards inversion by the addition of an external nucleophile, such as pyridine. In the absence of pyridine, the reaction often proceeds with retention of configuration through an SNi (substitution nucleophilic internal) mechanism. However, the presence of pyridine, a tertiary amine, alters the reaction pathway.

Pyridine acts as a nucleophile and attacks the sulfur atom of the alkyl chlorosulfite intermediate. This step displaces the chloride ion, which is then free to act as an external nucleophile. The liberated chloride ion subsequently attacks the carbon atom of the alkyl chlorosulfite in a classic SN2 fashion, resulting in the inversion of stereochemistry. The pyridine effectively prevents the internal return of the chloride from the chlorosulfite group, thereby shutting down the SNi pathway.

The role of pyridine is twofold: it acts as a base to neutralize the HCl generated during the formation of the alkyl chlorosulfite, and it facilitates the SN2 mechanism by generating a free chloride ion nucleophile.

Table 1: Influence of Pyridine on the Stereochemical Outcome of the Reaction of (R)-butan-2-ol with Thionyl Chloride

| Reactants | Conditions | Predominant Mechanism | Product | Stereochemistry |

| (R)-butan-2-ol + SOCl₂ | No Pyridine | SNi | (R)-2-chlorobutane | Retention |

| (R)-butan-2-ol + SOCl₂ | With Pyridine | SN2 | (S)-2-chlorobutane | Inversion |

The competition between the SNi and SN2 pathways is a delicate balance influenced by several factors, primarily the presence or absence of an external nucleophile like pyridine.

SNi Dominance (Retention of Configuration): In a non-nucleophilic solvent and without the addition of a base like pyridine, the alkyl chlorosulfite intermediate is prone to undergo an internal nucleophilic substitution. The chlorine atom of the chlorosulfite group is delivered to the electrophilic carbon from the same face from which the sulfur dioxide leaves, leading to retention of the original stereochemistry. This is often visualized as the formation of a tight ion pair between the carbocation and the chlorosulfite anion, where the chloride ion is internally transferred.

SN2 Dominance (Inversion of Configuration): The introduction of pyridine or other similar tertiary amines promotes the SN2 mechanism. As discussed, pyridine intercepts the alkyl chlorosulfite, leading to the formation of a pyridinium salt and a free chloride ion. This free chloride ion is a competent nucleophile that will participate in a backside attack, causing an inversion of configuration. The concentration of the nucleophile plays a crucial role; a higher concentration of the external nucleophile will favor the second-order kinetics of the SN2 reaction over the first-order SNi pathway.

The choice of substrate also plays a role. Primary and secondary alcohols are more susceptible to SN2 reactions due to less steric hindrance. Tertiary alcohols, on the other hand, are more likely to undergo SN1-type reactions due to the stability of the resulting carbocation.

Table 2: Factors Influencing the Dominant Mechanistic Pathway

| Factor | Condition Favoring SNi | Condition Favoring SN2 |

| External Nucleophile | Absent | Present (e.g., Pyridine) |

| Solvent | Non-polar, non-nucleophilic | Polar aprotic |

| Substrate | - | Primary > Secondary |

| Stereochemical Outcome | Retention | Inversion |

Compound Names

| Compound Name |

| Acetyl chloride |

| Benzoyl chloride |

| (R)-butan-2-ol |

| (S)-2-chlorobutane |

| Diethylcyclopropenone |

| Hexachloroacetone |

| This compound |

| Phenylsilane |

| Pyridine |

| Thionyl chloride |

| Thiourea |

---### 3.3. Fragmentation and Decomposition Pathways of Alkyl Chlorosulfites

Alkyl chlorosulfites are versatile intermediates that can undergo various fragmentation and decomposition reactions depending on the conditions employed. These pathways are crucial in determining the final product distribution and understanding the underlying reaction mechanisms.

Fragmentation and Decomposition Pathways of Alkyl Chlorosulfites

Thermal Decomposition Kinetics and Product Distribution

The thermal decomposition of alkyl chlorosulfites, including this compound, is a key step in the formation of alkyl chlorides. Studies on secondary alkyl chlorosulfites have shown that the decomposition generally follows first-order kinetics. This indicates a unimolecular rate-determining step. However, the reaction can be complex, and in some cases, such as in isooctane (B107328) solvent, an autocatalytic reaction has been observed.

The product distribution upon thermal decomposition is highly dependent on the solvent used. For instance, the decomposition of secondary alkyl chlorosulfites in dioxane leads to the formation of the corresponding alkyl chloride with retention of configuration. In contrast, decomposition in toluene (B28343) results in an alkyl chloride with inverted configuration. This solvent-dependent stereochemical outcome suggests the operation of different mechanisms. In dioxane, an SNi mechanism with an intimate ion pair is proposed, leading to retention. In toluene, the solvent may assist in the displacement of the chlorosulfite group, leading to an SN2-like inversion.

Table 3: Product Distribution in the Thermal Decomposition of Secondary Alkyl Chlorosulfites in Different Solvents

| Solvent | Stereochemical Outcome | Proposed Predominant Mechanism |

| Dioxane | Retention | SNi |

| Toluene | Inversion | SN2-like |

The thermal decomposition of this compound would be expected to primarily yield isobutyl chloride and sulfur dioxide. However, the potential for rearrangement of the isobutyl carbocation to the more stable tert-butyl carbocation could lead to the formation of tert-butyl chloride as a byproduct, especially under conditions that favor carbocation formation.

Solvolytic Fragmentation Processes and Associated Carbocation Intermediates

Solvolysis of this compound involves the solvent acting as a nucleophile. The specific rates of solvolysis of isobutyl chloroformate, a related compound, have been studied in various aqueous organic mixtures. These studies suggest that both addition-elimination and ionization (SN1-like) mechanisms can operate concurrently, with their relative importance depending on the solvent's nucleophilicity and ionizing power.

In solvolysis reactions that proceed through an ionization pathway, the initial step is the heterolytic cleavage of the C-O bond to form a carbocation intermediate and a chlorosulfite anion. For this compound, this would generate an isobutyl carbocation. This primary carbocation is known to be unstable and can readily rearrange to the more stable tertiary tert-butyl carbocation via a 1,2-hydride shift.

The presence of these carbocation intermediates can lead to a mixture of products. The unrearranged isobutyl carbocation can be trapped by the solvent to form an isobutyl ether or alcohol, or it can lose a proton to form isobutylene. The rearranged tert-butyl carbocation can similarly be trapped by the solvent to yield tert-butyl ethers or tert-butyl alcohol, or it can be deprotonated to give isobutylene. The intervention of ion pairs, both intimate and solvent-separated, can influence the stereochemical outcome and the product distribution in these reactions.

Lewis Acid-Catalyzed Fragmentation and Alkylating Capacity

The fragmentation of this compound can be facilitated by the presence of a Lewis acid. Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can coordinate to the oxygen or chlorine atoms of the chlorosulfite group. This coordination makes the chlorosulfite group a better leaving group, promoting the formation of a carbocation.

The generated carbocation, in this case, the isobutyl carbocation (which can rearrange to the tert-butyl carbocation), is a potent electrophile. This electrophilic species can then participate in alkylation reactions. For example, in the presence of an aromatic compound like benzene (B151609), the carbocation can attack the aromatic ring in a Friedel-Crafts alkylation reaction, leading to the formation of isobutylbenzene (B155976) or tert-butylbenzene.

The use of a Lewis acid, therefore, enhances the alkylating capacity of this compound. The efficiency and selectivity of the alkylation reaction will depend on the specific Lewis acid used, the solvent, the temperature, and the nature of the substrate being alkylated. The potential for carbocation rearrangements must always be considered in these Lewis acid-catalyzed reactions.

The Chlorosulfite Moiety as a Superior Leaving Group in Nucleophilic Substitution

The primary reason for the exceptional effectiveness of the chlorosulfite group is its propensity to decompose into stable, gaseous byproducts upon departure. When the C–O bond of the alkyl chlorosulfite cleaves, the resulting chlorosulfite anion is unstable and immediately fragments into sulfur dioxide (SO₂) gas and a chloride ion (Cl⁻).

This decomposition is a highly favorable and irreversible process. According to Le Châtelier's principle, the continuous removal of products from the reaction mixture—in this case, the evolution of gaseous SO₂—drives the equilibrium forward, ensuring the reaction proceeds to completion. masterorganicchemistry.com This thermodynamic driving force is a unique advantage compared to conventional leaving groups like halides or tosylates, which depart as stable, soluble anions that can potentially participate in reversible reactions.

The alkyl chlorosulfite intermediate facilitates nucleophilic substitution through two primary, well-documented mechanistic pathways:

Sₙi (Substitution Nucleophilic internal): In the absence of a base like pyridine, the reaction often proceeds with retention of stereochemistry. This occurs via an "intimate ion pair" where the chlorosulfite group departs and delivers the chloride nucleophile to the same face of the carbocationic center from which it left. masterorganicchemistry.com The leaving group itself provides the incoming nucleophile in a concerted fashion.

Sₙ2 (Substitution Nucleophilic bimolecular): When a base such as pyridine is added, the mechanism shifts to a bimolecular pathway with inversion of stereochemistry. Pyridine reacts with the alkyl chlorosulfite to displace the chloride, which is then freed to act as an external nucleophile, attacking the substrate from the backside in a classic Sₙ2 fashion. masterorganicchemistry.comscribd.comlibretexts.org

In both scenarios, the initial conversion of the alcohol to the alkyl chlorosulfite transforms the oxygen into part of an excellent leaving group, poised for efficient substitution. The superiority lies in this complete, often one-pot, conversion from a poor leaving group to a final substituted product, driven by irreversible decomposition.

To contextualize the reactivity, it is useful to compare the leaving group ability of common substrates in Sₙ2 reactions. Research by Westaway and colleagues provided kinetic data for the reaction of various ethyl compounds with tetrabutylammonium (B224687) cyanide, highlighting the relative reactivity conferred by different leaving groups.

Table 1: Relative Reaction Rates for Sₙ2 Reactions of Ethyl Derivatives

This table illustrates the relative rates of reaction for C₂H₅-LG + CN⁻, demonstrating the leaving group (LG) ability. Data sourced from kinetic studies by Westaway et al. nih.gov

| Leaving Group (LG) | Substrate (C₂H₅-LG) | Relative Rate (k_rel) | Leaving Group Ability |

|---|---|---|---|

| Iodide (I⁻) | Ethyl iodide | 1000 | Excellent |

| Bromide (Br⁻) | Ethyl bromide | 100 | Very Good |

| Tosylate (OTs⁻) | Ethyl tosylate | 10 | Good |

| Chloride (Cl⁻) | Ethyl chloride | 1 | Moderate |

Advanced Applications of Isobutyl Chlorosulfite in Complex Organic Synthesis

Utilization as a Chlorinating Agent for Alcohol Functionalization

Isobutyl chlorosulfite, derived from the reaction of isobutanol with thionyl chloride, serves as a valuable reagent for the conversion of alcohols to alkyl chlorides. This transformation is a cornerstone of organic synthesis, as it converts a poor leaving group (hydroxyl) into a good leaving group (chloride), facilitating subsequent nucleophilic substitution reactions. libretexts.org The utility of this compound in this capacity is particularly notable in reactions requiring controlled stereochemical outcomes.

Stereoselective Chlorination of Chiral Alcohols

The reaction of alcohols with thionyl chloride, which proceeds via an alkyl chlorosulfite intermediate like this compound, can exhibit high stereoselectivity. The stereochemical course of the reaction—retention or inversion of configuration—is highly dependent on the reaction conditions.

The reaction can proceed through a nucleophilic substitution internal (SNi) mechanism, which typically leads to retention of configuration . In this pathway, the alcohol first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate can then collapse, with the chlorosulfite group departing from the same face that the chloride ion attacks, leading to the formation of the alkyl chloride with the same stereochemistry as the starting alcohol. nih.gov

Conversely, the presence of a base like pyridine (B92270) can alter the mechanism to a standard bimolecular nucleophilic substitution (SN2) pathway. The base reacts with the intermediate alkyl chlorosulfite, displacing the chloride and forming a new intermediate. The freed chloride ion then attacks the carbon center from the backside, resulting in an inversion of configuration . This ability to control the stereochemical outcome by selecting the appropriate reaction conditions makes reagents like this compound powerful tools in the synthesis of chiral molecules. rsc.org

Catalytic Augmentation in Chlorination Reactions (e.g., Ti(IV) Catalysis)

The stereoselectivity and efficiency of chlorination reactions using thionyl chloride can be significantly enhanced through the use of catalysts. The addition of catalytic amounts of titanium(IV) chloride (TiCl4) to the reaction of an alcohol with thionyl chloride has been shown to produce alkyl chlorides in excellent yields and with a high degree of stereoretention. nih.govacs.orgnih.gov

In this method, the alcohol is first treated with thionyl chloride to form the stable chlorosulfite intermediate in situ. nih.govnih.gov The subsequent addition of a catalytic quantity of TiCl4 facilitates the conversion to the alkyl chloride. nih.gov The proposed mechanism suggests that the titanium tetrachloride chelates to the chlorosulfite leaving group. This chelation assists in the departure of the leaving group while delivering the chloride nucleophile to the front face of the substrate, thereby ensuring retention of configuration. acs.orgnih.gov This catalytic approach offers a mild and highly selective method for the chlorination of a variety of chiral cyclic secondary alcohols. nih.govacs.orgnih.gov

| Reagent System | Proposed Mechanism | Predominant Stereochemical Outcome |

| This compound (neat) | SNi (Nucleophilic Substitution internal) | Retention of Configuration |

| This compound / Pyridine | SN2 (Bimolecular Nucleophilic Substitution) | Inversion of Configuration |

| This compound / cat. TiCl4 | Catalytic Front-Side Attack | Retention of Configuration |

Strategic Intermediate in Carboxylic Acid Activation for Acyl Chloride Synthesis

This compound is conceptually analogous to the reactive intermediate formed during the conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl2). This process is fundamental in organic chemistry as it transforms a less reactive carboxylic acid into a highly reactive acyl chloride, a versatile precursor for numerous carbonyl derivatives. masterorganicchemistry.com

Mechanism of Acyl Chlorosulfite Intermediate Formation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a critical intermediate known as an acyl chlorosulfite. libretexts.orglibretexts.orglibretexts.org The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. libretexts.org This initial step results in the formation of a protonated acyl chlorosulfite and a chloride ion. libretexts.org The acyl chlorosulfite moiety is an excellent leaving group, far superior to the hydroxyl group of the original carboxylic acid. libretexts.orglibretexts.org

Subsequent Nucleophilic Acyl Substitution Reactions for Carbonyl Compound Derivatization

The formation of the acyl chlorosulfite intermediate activates the carbonyl carbon for nucleophilic attack. libretexts.org The chloride ion, generated in the initial step, acts as a nucleophile and attacks the carbonyl carbon of the acyl chlorosulfite intermediate. libretexts.orglibretexts.org This step proceeds via a nucleophilic acyl substitution mechanism, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com The subsequent collapse of this intermediate eliminates the chlorosulfite group, which decomposes into sulfur dioxide (SO2) and another chloride ion, yielding the final acyl chloride product. libretexts.org

Once the acyl chloride is formed, it serves as a highly reactive electrophile for a wide range of nucleophilic acyl substitution reactions. masterorganicchemistry.com This allows for the synthesis of a variety of other carboxylic acid derivatives, such as:

Esters: by reaction with alcohols.

Amides: by reaction with ammonia (B1221849) or primary/secondary amines.

Anhydrides: by reaction with a carboxylate salt. jackwestin.com

This two-step process, involving the formation of an acyl chlorosulfite intermediate followed by nucleophilic substitution, is a powerful strategy for the derivatization of carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.combyjus.com

| Starting Material | Reagent | Intermediate | Nucleophile | Final Product |

| Carboxylic Acid | Thionyl Chloride | Acyl Chlorosulfite | Chloride Ion | Acyl Chloride |

| Acyl Chloride | Alcohol | - | Alcohol | Ester |

| Acyl Chloride | Amine | - | Amine | Amide |

| Acyl Chloride | Carboxylate | - | Carboxylate | Acid Anhydride (B1165640) |

Precursor for the Preparation of Sulfite (B76179) and Sulfate (B86663) Esters

The structure of this compound inherently makes it a direct precursor to isobutyl-containing sulfite esters. The reaction between isobutanol and thionyl chloride yields this compound, which is itself a mixed chloro-sulfite ester. Further reaction with another molecule of alcohol under appropriate conditions can lead to the formation of symmetrical or unsymmetrical dialkyl sulfites.

Furthermore, this compound can be a precursor for the synthesis of isobutyl sulfate esters. The isobutyl group has been noted for its utility as a labile protecting group in the synthesis of sulfate monoesters. uwlax.edu While direct oxidation of this compound to the corresponding chlorosulfate (B8482658) is a plausible route, a more common synthetic strategy involves the formation of a sulfite diester followed by oxidation. For instance, di-isobutyl sulfite can be oxidized using a suitable oxidizing agent, such as a ruthenium-based catalyst with sodium periodate (B1199274), to yield di-isobutyl sulfate. The lability of the isobutyl group allows for its subsequent removal under specific conditions to furnish the desired sulfate monoester.

Condensation Reactions for Sulfite Diester Formation

The reaction of an alcohol with thionyl chloride is the primary method for generating alkyl chlorosulfites, such as this compound. These intermediates are highly susceptible to nucleophilic attack and are pivotal in the synthesis of unsymmetrical sulfite diesters. The condensation of an alkyl chlorosulfite with a second, different alcohol molecule, typically in the presence of a base like pyridine to neutralize the liberated HCl, affords the corresponding dialkyl sulfite.

This condensation is a critical step in various synthetic sequences where a sulfite moiety is required. While the direct reaction of thionyl chloride with a mixture of two alcohols often leads to a statistical mixture of symmetrical and unsymmetrical diesters, the stepwise approach via an isolated or in situ generated alkyl chlorosulfite provides greater control and higher yields of the desired unsymmetrical product. For instance, subjecting an alcohol to ethyl chlorosulfite in the presence of pyridine can lead to near-quantitative production of the mixed ethyl sulfite ester. masterorganicchemistry.com

The general scheme for this condensation is as follows:

Formation of this compound: (CH₃)₂CHCH₂OH + SOCl₂ → (CH₃)₂CHCH₂OS(O)Cl + HCl

Condensation with a Second Alcohol (R'OH): (CH₃)₂CHCH₂OS(O)Cl + R'OH + Pyridine → (CH₃)₂CHCH₂OS(O)OR' + Pyridine·HCl

This method's efficiency is crucial for building more complex sulfur-containing molecules.

Application in Multistep Sulfation Protocols

This compound and its analogs are key players in multistep sulfation protocols, which are designed to install a sulfate group onto a molecule, often a sensitive substrate like a carbohydrate or polyol. A common and effective strategy involves a three-step sulfitylation-oxidation sequence.

This protocol leverages the controlled formation of a sulfite diester from an alkyl chlorosulfite, which is then oxidized to the target sulfate diester. A final deprotection step can yield the sulfate monoester. A representative protocol using an ethyl chlorosulfite analog demonstrates the process: masterorganicchemistry.com

Sulfitylation: An alcohol substrate is reacted with an alkyl chlorosulfite (e.g., ethyl chlorosulfite) in a suitable solvent like ethyl acetate (B1210297) at 0 °C, with pyridine as a base. This step forms a mixed sulfite diester in high yield. masterorganicchemistry.com

Oxidation: The resulting sulfite diester is subjected to an oxidation agent. A common system is Ruthenium(III) chloride (RuCl₃) as a catalyst with sodium periodate (NaIO₄) as the stoichiometric oxidant. This selectively oxidizes the sulfur(IV) center of the sulfite to the sulfur(VI) of the sulfate.

Deprotection: The alkyl protecting group on the newly formed sulfate diester is removed to reveal the final sulfated alcohol.

The table below summarizes the key stages of this synthetically useful sulfation route. masterorganicchemistry.com

| Step | Transformation | Typical Reagents | Intermediate/Product | Key Feature |

| i | Sulfitylation | Alcohol, Alkyl Chlorosulfite, Pyridine | Mixed Sulfite Diester | High-yield condensation |

| ii | Oxidation | RuCl₃ (cat.), NaIO₄ | Mixed Sulfate Diester | Selective S(IV) → S(VI) oxidation |

| iii | Deprotection | Varies (e.g., nucleophilic displacement) | Sulfate Monoester | Unmasking of the final product |

This iterative protocol highlights the utility of alkyl chlorosulfites as controllable reagents for the introduction of sulfur-oxygen functionalities. masterorganicchemistry.com

Role in Stereoretentive Amide Synthesis from Cyclic Alcohols

A significant and advanced application of chlorosulfites, formed in situ from alcohols and thionyl chloride, is in the direct and stereoretentive synthesis of amides from chiral cyclic alcohols. Current time information in Bangalore, IN.rsc.org This reaction represents a novel variant of the Ritter reaction, which typically proceeds through a non-stereospecific carbocation mechanism. rsc.org

In this specialized method, the chlorosulfite intermediate is not merely a precursor to an alkyl chloride but acts as a unique leaving group. The key to stereoretention is the use of a titanium(IV) fluoride (B91410) (TiF₄) and nitrile complex. researchgate.net

The proposed mechanism involves the following key events: Current time information in Bangalore, IN.researchgate.net

The alcohol reacts with thionyl chloride to form the corresponding alkyl chlorosulfite.

A highly electrophilic Ti(IV) nitrile complex chelates to the oxygen atoms of the chlorosulfite leaving group.

This chelation assists the departure of the chlorosulfite group, generating a carbocationic intermediate.

Crucially, the bulky, chelated leaving group remains associated with one face of the carbocation, effectively shielding it from backside attack.

The nitrile, acting as the nucleophile, is delivered to the carbocation from the same face from which the leaving group departed (a front-side attack).

This method has been successfully applied to various cyclic alcohols, providing a powerful tool for creating chiral amides directly, a transformation that often requires multiple steps with conventional methods. researchgate.net

Table: Stereoretentive Amidation of Cyclic Alcohols via Chlorosulfite Intermediate Current time information in Bangalore, IN.

| Starting Alcohol | Nitrile | Product Amide | Stereochemical Outcome |

| cis-4-Methylcyclohexanol | Acetonitrile | cis-4-Methyl-N-acetylcyclohexanamine | >95% Retention |

| trans-4-Methylcyclohexanol | Acetonitrile | trans-4-Methyl-N-acetylcyclohexanamine | >95% Retention |

| (-)-Menthol | Acetonitrile | N-Acetyl menthylamine | >95% Retention |

| exo-Norborneol | Benzonitrile | exo-N-Benzoylnorbornylamine | >95% Retention |

Participation in Friedel-Crafts Alkylation Reactions with Aromatic Substrates

This compound can function as an alkylating agent in Friedel-Crafts reactions with aromatic substrates. The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. wikipedia.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com

Alkylating agents in this reaction are precursors to carbocations. While alkyl halides are the most common reagents, other species that can generate a carbocation in the presence of a Lewis acid, including alcohols and esters of inorganic acids, are also effective. nih.govyoutube.com this compound, as an ester of chlorosulfurous acid, falls into this latter category.

The mechanism involves the Lewis acid coordinating to the chlorosulfite, facilitating the cleavage of the C-O bond to generate an isobutyl carbocation. (CH₃)₂CHCH₂OS(O)Cl + AlCl₃ → (CH₃)₂CHCH₂⁺ + [AlCl₃(OS(O)Cl)]⁻

A critical aspect of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form. masterorganicchemistry.comlibretexts.org The initially formed primary isobutyl carbocation will rapidly undergo a 1,2-hydride shift to form the much more stable tertiary-butyl (t-butyl) carbocation.

(CH₃)₂CHCH₂⁺ (primary) → (CH₃)₃C⁺ (tertiary)

Consequently, the reaction of an aromatic substrate like benzene (B151609) with this compound under Friedel-Crafts conditions does not yield isobutylbenzene (B155976) but rather t-butylbenzene as the major product. nih.gov This rearrangement is a predictable and characteristic feature of the reaction.

Reactivity with Sulfinyl Chlorides for the Formation of Sulfinic Esters

The reaction between an alkyl chlorosulfite, such as this compound ((CH₃)₂CHCH₂OS(O)Cl), and a sulfinyl chloride (R'S(O)Cl) is not a standard or commonly documented method for the synthesis of sulfinic esters (R'S(O)OCH₂CH(CH₃)₂). The conventional synthesis of sulfinic esters involves the reaction of a sulfinyl chloride with an alcohol, not an alkyl chlorosulfite. wikipedia.org

However, an analysis of the functional groups allows for a discussion of potential reactivity. Both reactants contain electrophilic sulfur centers and nucleophilic chlorine and oxygen atoms.

This compound: The sulfur atom is electrophilic, and the molecule can be considered a source of an electrophilic isobutoxy group or a nucleophilic chloride.

Sulfinyl Chloride (R'S(O)Cl): The sulfur atom is highly electrophilic and is the typical site of nucleophilic attack in its reactions.

A plausible, though hypothetical, reaction pathway could involve the oxygen atom of the this compound acting as a nucleophile, attacking the electrophilic sulfur of the sulfinyl chloride. This would form a complex intermediate, which would then need to eliminate a stable species to form the final sulfinic ester. Given the high reactivity of sulfinyl chlorides towards alcohols, a more likely outcome in a reaction mixture containing any residual isobutanol (the precursor to this compound) would be the direct reaction between the alcohol and the sulfinyl chloride. The direct reaction between the two chlorinated sulfur species is not a synthetically established route for sulfinic ester formation.

Spectroscopic Characterization Techniques for Structural Elucidation of Isobutyl Chlorosulfite and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds like isobutyl chlorosulfite. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the proton framework of this compound. The chemical shift (δ) of each proton signal is indicative of its electronic environment. The electronegative chlorosulfite group (-OSOCl) significantly deshields adjacent protons, causing their signals to appear at a lower field compared to those in a simple alkane.

In the ¹H NMR spectrum of this compound, the isobutyl moiety would be expected to exhibit three distinct signals:

A doublet for the six equivalent methyl protons (-CH₃).

A multiplet for the single methine proton (-CH-).

A doublet for the two methylene protons (-CH₂-O-), which are diastereotopic due to the chirality of the sulfur atom.

The splitting of these signals into multiplets is a result of spin-spin coupling between neighboring, non-equivalent protons. The n+1 rule can be applied to predict the multiplicity, where 'n' is the number of adjacent, chemically equivalent protons. For instance, the methylene protons, being adjacent to the single methine proton, would appear as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₂CH- | ~1.0 | Doublet | ~7 |

| (CH₃)₂CH- | ~2.1 | Multiplet | ~7 |

| -CH₂-O- | ~4.0 | Doublet | ~7 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon backbone of this compound. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The ¹³C NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique carbon environments in the isobutyl group. The carbon atom directly bonded to the oxygen of the chlorosulfite group will be the most deshielded and will appear at the lowest field.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| (CH₃) ₂CH- | ~18 |

| (CH₃)₂CH - | ~28 |

| -CH₂ -O- | ~75 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Investigation of Nuclear Magnetic Nonequivalence

The sulfur atom in this compound is a stereocenter, rendering the molecule chiral. This chirality has a significant impact on the NMR spectrum, particularly on the methylene protons (-CH₂-O-). These two protons are diastereotopic, meaning they are in chemically non-equivalent environments and are expected to have different chemical shifts, giving rise to two separate signals. Even if the chemical shift difference is small, it can often be resolved in a high-field NMR spectrometer. The coupling of these diastereotopic protons to the adjacent methine proton would result in a pair of doublets (or a more complex multiplet if they also couple to each other). The observation and analysis of this diastereotopicity provide definitive evidence for the chiral nature of the molecule at the sulfur center. In acyclic molecules, the degree of magnetic nonequivalence can be influenced by the conformational preferences and the nature of the chiral center.

Advanced Multi-Dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex reaction mixtures or for the structural confirmation of reaction products, advanced multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A 2D ¹H-¹H COSY experiment would reveal the scalar coupling relationships between protons. Cross-peaks in the COSY spectrum would connect the signals of the methine proton to both the methyl protons and the diastereotopic methylene protons, confirming the connectivity within the isobutyl group.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal of the methyl groups to the corresponding ¹³C signal, the methine proton signal to its carbon signal, and each of the diastereotopic methylene proton signals to the methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. In the context of this compound, HMBC could be used to confirm the assignment of the quaternary carbon in a reaction product or to establish connectivity between different fragments of a larger molecule formed in a reaction.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be characterized by several key absorption bands:

S=O Stretching: A strong absorption band is expected in the region of 1200-1140 cm⁻¹, which is characteristic of the S=O double bond in sulfite (B76179) esters.

S-O-C Stretching: Asymmetric and symmetric stretching vibrations of the S-O-C linkage are expected to appear in the 1000-750 cm⁻¹ region.

C-H Stretching and Bending: The isobutyl group will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1365 cm⁻¹ region.

S-Cl Stretching: A weaker absorption corresponding to the S-Cl bond stretch is expected in the lower frequency region of the spectrum, typically around 400-500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| S=O | Stretching | 1200 - 1140 |

| S-O-C | Asymmetric/Symmetric Stretching | 1000 - 750 |

| C-H (sp³) | Stretching | 2960 - 2850 |

| C-H | Bending | 1470 - 1365 |

| S-Cl | Stretching | 500 - 400 |

Complementary Spectroscopic Methods for Comprehensive Analysis (e.g., Raman Spectroscopy, X-ray-Based Techniques)

While NMR and mass spectrometry provide foundational structural information, a comprehensive analysis of this compound and its reaction products benefits significantly from the application of complementary spectroscopic techniques. Raman spectroscopy and X-ray-based methods, in particular, offer unique insights into the vibrational properties and the precise three-dimensional arrangement of atoms within a molecule.

Raman Spectroscopy

For this compound, Raman spectroscopy would be instrumental in identifying and characterizing the vibrations of the S-Cl, S=O, and C-S bonds. The stretching vibrations of these bonds are expected to give rise to distinct peaks in the Raman spectrum. For instance, the S=O stretching vibration in similar sulfite compounds typically appears in the region of 1100-1250 cm⁻¹. The S-Cl stretch is expected at lower wavenumbers, generally in the 400-600 cm⁻¹ range.

In the context of its reaction products, Raman spectroscopy can be used to monitor the transformation of the chlorosulfite group. For example, in the reaction of this compound with an alcohol to form a dialkyl sulfite, the disappearance of the S-Cl vibrational band and the appearance of new C-O-S vibrational modes would be indicative of the reaction's progress.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) for this compound | Notes |

| S=O Stretch | 1100 - 1250 | Strong, characteristic peak for the sulfinyl group. |

| S-Cl Stretch | 400 - 600 | Provides direct evidence of the chlorosulfite functionality. |

| C-S Stretch | 600 - 800 | Useful for confirming the overall structure of the molecule. |

| C-H Bending and Stretching | 1300 - 1500, 2800 - 3000 | Characteristic of the isobutyl group. |

Note: The expected Raman shifts are based on typical values for similar functional groups and may vary for this compound.

X-ray-Based Techniques

X-ray-based techniques, such as X-ray crystallography, provide unparalleled detail about the three-dimensional structure of molecules in the solid state. nih.govsemanticscholar.org This method relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystalline sample. nih.gov The resulting diffraction pattern can be mathematically analyzed to determine the precise coordinates of each atom, yielding highly accurate bond lengths and angles.

For this compound, a successful single-crystal X-ray diffraction analysis would definitively confirm its molecular geometry, including the bond lengths of the S-Cl, S=O, and S-O bonds, as well as the bond angles around the central sulfur atom. This information is crucial for understanding the steric and electronic properties of the molecule.

In the study of its reaction products, X-ray crystallography can be used to elucidate the stereochemistry of substitution reactions at the sulfur center. For example, if this compound undergoes a reaction that proceeds with either inversion or retention of configuration at the sulfur atom, X-ray analysis of the crystalline product can distinguish between the two possible stereoisomers.

Furthermore, X-ray Absorption Near-Edge Structure (XANES) spectroscopy is another powerful X-ray technique that can provide information about the oxidation state and coordination environment of the sulfur atom. diva-portal.orgprinceton.edu By analyzing the absorption of X-rays at the sulfur K-edge, one can gain insights into the electronic structure of the sulfur atom in this compound and its derivatives. diva-portal.org This can be particularly useful for studying redox reactions involving the sulfite group.

| Structural Parameter | Information Obtainable from X-ray Crystallography |

| Bond Lengths | Precise distances for S-Cl, S=O, S-O, C-O, and C-C bonds. |

| Bond Angles | Accurate angles around the sulfur, oxygen, and carbon atoms. |

| Torsional Angles | Defines the conformation of the isobutyl group relative to the chlorosulfite moiety. |

| Stereochemistry | Absolute configuration at the sulfur center (if chiral) and in reaction products. |

The combination of Raman spectroscopy and X-ray-based techniques provides a powerful and comprehensive approach to the structural elucidation of this compound and its reaction products. While Raman spectroscopy offers valuable information about the vibrational characteristics of covalent bonds in various states of matter, X-ray crystallography provides definitive three-dimensional structural data for crystalline materials. Together, these methods offer a more complete picture of the molecular structure and bonding in these sulfur-containing compounds.

Future Research Directions and Emerging Paradigms in Isobutyl Chlorosulfite Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of chlorosulfites and related sulfonyl chlorides often rely on harsh reagents and produce significant waste, prompting research into greener alternatives. organic-chemistry.org Future efforts in the synthesis of isobutyl chlorosulfite are expected to focus on environmentally benign protocols that offer high efficiency, operational simplicity, and improved atom economy. nih.gov

A promising direction is the replacement of conventional, often toxic, chlorinating agents with safer alternatives. For instance, methods using N-chlorosuccinimide (NCS) as a chlorinating agent for the synthesis of sulfonyl chlorides have been developed, which proceed under mild conditions. organic-chemistry.org This approach avoids the use of hazardous reagents like chlorine gas and allows for the recycling of the succinimide (B58015) byproduct, enhancing the sustainability of the process. organic-chemistry.org

Another key area of development is the use of novel solvent systems. Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and glycerol, are emerging as effective and environmentally friendly reaction media. nih.govresearchgate.net These solvents are often biodegradable, non-toxic, and can also act as catalysts, simplifying reaction setups and workup procedures. nih.govresearchgate.net Research into applying DES or other green solvents like polyethylene (B3416737) glycol in water (PEG-600/H₂O) for the synthesis of this compound could significantly reduce the environmental footprint of its production. rsc.org

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| NCS Chlorination | Uses N-chlorosuccinimide as the chlorine source. organic-chemistry.org | Avoids hazardous chlorine gas; byproduct can be recycled. organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Employs solvents like choline chloride-glycerol. researchgate.net | Biodegradable, non-toxic, can act as both solvent and catalyst. nih.gov |

| Aqueous Systems | Utilizes solvent systems like PEG-600/H₂O. rsc.org | Reduces reliance on volatile organic compounds (VOCs); mild reaction conditions. rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is fundamental to modern chemistry, enabling reactions to proceed with greater speed and control. youtube.com For this compound, the development of novel catalytic systems is crucial for enhancing its reactivity in subsequent transformations and, most importantly, for controlling selectivity. youtube.com Catalyst selectivity refers to the ability of a catalyst to direct a reaction towards a specific product when multiple outcomes are possible. youtube.com

Future research will likely explore transition-metal catalysis to control the site-selectivity of reactions involving intermediates derived from this compound. nih.gov For example, different metal catalysts (e.g., palladium vs. ruthenium) have been shown to direct C-H functionalization to different positions on a single substrate, a principle that could be applied to quinoline (B57606) chemistry or other complex scaffolds. nih.gov By choosing the appropriate catalyst, chemists can steer a reaction to yield a desired isomer, which is particularly vital in the synthesis of pharmaceuticals and fine chemicals. youtube.comnih.gov

The design of catalysts that can selectively accelerate one desired reaction over other thermodynamically favored but undesired pathways is a significant goal. youtube.com This catalyst-controlled selectivity allows chemists to achieve products that would be inaccessible under non-catalyzed or equilibrium conditions. youtube.com For reactions involving this compound, this could mean developing catalysts that favor a specific reaction pathway, minimizing the formation of byproducts and simplifying purification processes. youtube.com

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a major paradigm shift in chemical synthesis. youtube.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time (residence time), leading to improved reproducibility, safety, and scalability. youtube.commdpi.com The integration of this compound synthesis and its subsequent reactions into flow systems is a key area for future development.

Flow reactors, such as modular coil reactors, provide excellent heat transfer and mixing, which is critical when handling reactive intermediates. youtube.comyoutube.com Pressurizing the system allows for the use of solvents above their boiling points, accelerating reaction rates significantly. youtube.com This precise control can minimize the decomposition of thermally sensitive compounds like chlorosulfites.

Furthermore, the coupling of flow reactors with automated synthesis platforms can revolutionize the production process. mdpi.comsigmaaldrich.com Automated systems can manage reagent delivery, reaction monitoring, work-up, and purification with minimal human intervention, increasing efficiency and reducing the risk of error. sigmaaldrich.comnih.gov Such platforms, often controlled by sophisticated software, can run experiments to optimize reaction conditions, leading to significant improvements in process reliability and yield. mdpi.com The application of these automated and continuous manufacturing technologies is expected to make the use of this compound safer and more efficient on both laboratory and industrial scales. mdpi.comchemspeed.com

Application of Advanced Computational Methodologies for Predictive Chemistry

The intersection of chemistry with machine learning and artificial intelligence is creating the field of "predictive chemistry". rsc.orgnih.gov This emerging area uses computational models to forecast reaction outcomes, properties of molecules, and even to assist in the discovery of new reactions. rsc.orgnih.gov For this compound, these methodologies hold the potential to dramatically accelerate research and development.

Machine learning algorithms, such as Random Forest and Support Vector Regression, can be trained on existing reaction data to predict the enantioselectivity or yield of a reaction under various conditions (e.g., different catalysts, solvents, or temperatures). researchgate.netnih.gov This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction pathways. nih.gov Large language models are also being adapted to solve complex chemical problems, offering a powerful tool for bootstrapping research projects by leveraging vast amounts of encoded chemical knowledge. chemrxiv.org

These predictive models can quantitatively rationalize stereoselectivity, moving beyond qualitative descriptions of steric and electronic effects. researchgate.net By building a model that can accurately predict the outcomes of reactions involving this compound, chemists can gain a deeper, more quantitative understanding of its reactivity and more efficiently design synthetic routes to complex target molecules. nih.gov

Discovery of New Chemical Transformations and Synthetic Utilities

While this compound is known as an intermediate in the conversion of alcohols to alkyl chlorides, its full synthetic potential remains largely untapped. Future research will focus on discovering new chemical transformations and expanding its utility in organic synthesis. Its structure, analogous to intermediates formed from thionyl chloride and alcohols, suggests a broader range of possible reactions. masterorganicchemistry.com

The reaction of thionyl chloride with carboxylic acids proceeds through a chlorosulfite anhydride (B1165640) intermediate to form acyl chlorides. masterorganicchemistry.com This suggests that this compound itself could be explored as a reagent for new types of transformations beyond simple chlorination, potentially acting as a precursor for sulfinate esters or participating in novel cascade reactions. Research into its reactivity with a wider array of functional groups, under the influence of various catalysts, could unveil unprecedented synthetic applications. nih.gov The goal is to move beyond its role as a simple intermediate and establish it as a versatile building block in the toolkit of synthetic organic chemists.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for isobutyl chlorosulfite, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is synthesized via the reaction of isobutanol with thionyl chloride (SOCl₂). The SNi (nucleophilic substitution with internal return) mechanism is critical, where SOCl₂ coordinates with the alcohol to form a chlorosulfite intermediate . Optimization involves:

- Stoichiometry : Maintaining a 1:1 molar ratio of alcohol to SOCl₂ to minimize side reactions.

- Temperature : Conducting the reaction at 0–5°C to suppress decomposition.

- Moisture Control : Using anhydrous solvents (e.g., dry diethyl ether) and inert atmospheres (N₂/Ar).

- Characterization : Confirm purity via ¹H/¹³C NMR (peaks at δ 1.0–1.2 ppm for methyl groups) and IR spectroscopy (S=O stretch at ~1180 cm⁻¹).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Reactivity : Avoid contact with water (hydrolysis releases HCl and SO₂). Store under inert gas in sealed containers.

- Toxicity Mitigation : Refer to surrogate data from structurally analogous chloroformates (e.g., n-butyl chloroformate), which show acute respiratory irritation in mice (RD₅₀ = 97 ppm for isobutyl chloroformate) . Implement emergency protocols for spills or exposure.

Advanced Research Questions

Q. How can researchers design experiments to assess the acute toxicity of this compound given limited existing data?

- Methodological Answer :

- Surrogate Models : Use Acute Exposure Guideline Levels (AEGLs) from n-butyl chloroformate due to structural similarities. For example, adopt AEGL-2 (disabling effects) and AEGL-3 (lethality) thresholds as provisional guidelines .

- In Vitro Assays : Perform cytotoxicity tests on human lung epithelial cells (e.g., A549) to quantify IC₅₀ values. Compare results with chloroformate analogs to validate extrapolations .

- Statistical Design : Apply dose-response modeling (e.g., probit analysis) to estimate LC₅₀ in rodent studies, ensuring sample sizes meet power analysis requirements (α = 0.05, β = 0.2) .

Q. What analytical techniques are most effective in resolving structural ambiguities of this compound degradation products?

- Methodological Answer :

- Chromatography : Use GC-MS with a DB-5 column (30 m × 0.25 mm) to separate degradation byproducts (e.g., isobutyl sulfite or HCl adducts). Optimize temperature gradients for resolution .

- Spectroscopy : Employ high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ for C₄H₉ClO₂S at m/z 156.9984).

- Stability Studies : Monitor decomposition kinetics under varying pH and humidity using UV-Vis spectroscopy (λ = 260 nm for SO₂ release) .

Q. How can contradictions in reported reaction mechanisms (SN2 vs. SNi) for chlorosulfite formation be resolved experimentally?

- Methodological Answer :

- Stereochemical Analysis : Synthesize isotopically labeled isobutanol (e.g., deuterated at the α-position) and track retention/inversion of configuration via chiral GC or polarimetry .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of SN2 and SNi pathways. Validate with kinetic isotope effects (KIEs) .

Key Methodological Recommendations

- Data Gaps : Address limited carcinogenicity and chronic toxicity data by leveraging QSAR (Quantitative Structure-Activity Relationship) models or cross-species extrapolation .

- Experimental Replication : Replicate surrogate-based findings with this compound-specific assays to reduce reliance on analog data.

- Ethical Compliance : Adhere to OECD guidelines for chemical safety testing and document institutional review board (IRB) approvals for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.